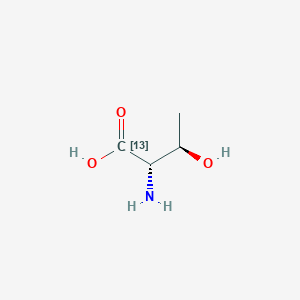

6,7-二甲氧基-4-(三氟甲基)香豆素

描述

6,7-Dimethoxy coumarin derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential applications in various fields, including fluorescence reporting in biological systems and as substrates for enzymatic reactions . These compounds are also investigated for their antiangiogenic properties, which could be beneficial in the development of new therapeutic agents . Additionally, they have shown pesticidal activities, suggesting their utility in agricultural applications .

Synthesis Analysis

The synthesis of 6,7-dimethoxy coumarin typically involves multiple steps, starting from readily available precursors such as p-benzoquinone. The process includes the preparation of hydroxyquinol triacetate, followed by cyclization with malic acid to yield 6,7-dihydroxy coumarin, and finally methylation to obtain the dimethoxy derivative . An improved synthesis technique has been reported, which offers a practical approach with an overall yield of 74.4% and confirmation of the structure by IR and ^1HNMR . Additionally, a new methodology for the total synthesis of unsubstituted coumarins, including 6,7-dimethoxy coumarin, has been described, which allows for rapid synthesis in excellent yields .

Molecular Structure Analysis

The molecular structure of coumarin derivatives is often confirmed using spectroscopic methods such as X-ray crystallography, IR, and NMR . These techniques provide detailed information about the arrangement of atoms within the molecule and are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Coumarin derivatives can undergo various chemical reactions, including radioiodination, which has been demonstrated with 4-bromomethyl-6,7-dimethoxy-2-oxo-2H-benzopyran. This reaction yielded a single regioisomer with an average yield of 30% for no-carrier-added preparations . The reactivity of these compounds can be influenced by factors such as steric effects, which can prevent the formation of certain regioisomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dimethoxy coumarin derivatives are influenced by their functional groups. For instance, the presence of methoxy groups can affect the compound's solubility and biological activity . The photophysics and hydration dynamics of these compounds have been studied using time-dependent fluorescence shift (TDFS) methods, revealing their sensitivity towards the hydration and mobility of their microenvironment . This sensitivity makes them useful for studying hydration parameters in biologically relevant systems. Additionally, the pesticidal activity of 6,7-dimethoxy coumarin has been evaluated, showing inhibitory effects against plant pathogens and herbicidal activity against certain weeds .

科学研究应用

1. 探测生物系统中的水合动力学

6,7-二甲氧基香豆素,特别是乙酰氧甲基-6,7-二甲氧基香豆素 (Ac-DMC),由于对微环境敏感,可有效用于研究生物系统。它在研究生物相关系统(如气溶胶-OT 反胶束)中的水合参数方面的应用已得到证实。该染料的荧光响应会根据周围环境的水合和流动性而改变,使其成为蛋白质研究和追踪水解酶底物的宝贵工具 (Ghose 等人,2018 年)。

2. 用于示踪和成像应用的放射性碘化

6,7-二甲氧基香豆素的衍生物 4-溴甲基-6,7-二甲氧基-2-氧代-2H-苯并吡喃,已使用三氟乙酰次碘酸盐成功进行了放射性碘化。这一过程对于创建用于医学成像和示踪的有用化合物非常重要,因为它允许标记特定的生物分子进行详细研究 (Baranowska-Kortylewicz 和 Kortylewicz,1991 年)。

3. 杀虫活性

6,7-二甲氧基香豆素显示出显着的杀虫活性。它对藜科杂草表现出显着的除草活性,并对包括苹果木霉和尖孢镰刀菌在内的多种植物病原体表现出抗真菌活性。这些发现突出了其作为农业中生物活性化合物的潜力 (Zhao-li,2007 年)。

4. 脂肪酸的荧光标记试剂

香豆素衍生物以其强荧光而闻名,使其适用于标记目的。具体来说,3-溴乙酰基-6,7-亚甲二氧基香豆素已被确定为一种对脂肪酸高度反应且灵敏的荧光标记试剂。这允许在各种生物样品(如人血浆)中轻松检测和分析这些必需的生物分子 (Takadate 等人,1992 年)。

5. 新型抗癌剂的开发

某些香豆素衍生物,包括那些具有 6,7-二甲氧基取代的衍生物,已显示出作为潜在抗癌剂的希望。例如,一项研究证明了硝基香豆素衍生物在抑制结肠癌细胞增殖和迁移中的有效性,特别是在具有 KRAS 基因突变的细胞中。这表明 6,7-二甲氧基香豆素衍生物在开发新的癌症治疗方法中的效用 (Lin 等人,2019 年)。

6. 抑制癌症治疗中的血管生成

香豆素中的 6,7-二甲氧基部分在抗血管生成活性中起着至关重要的作用,这是癌症治疗中的一个关键方面。修改这种结构产生了 4-千里光酰氧甲基-6,7-二甲氧基香豆素等化合物,这些化合物在血管生成测定中具有增强的抑制活性,表明其在癌症治疗策略中的潜力 (Nam 等人,2002 年)。

安全和危害

未来方向

属性

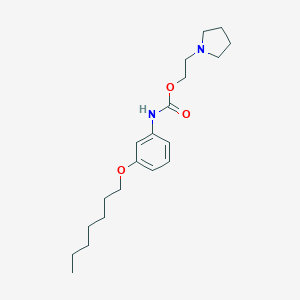

IUPAC Name |

6,7-dimethoxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O4/c1-17-9-3-6-7(12(13,14)15)4-11(16)19-8(6)5-10(9)18-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGARPZCYVFAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350929 | |

| Record name | 6,7-Dimethoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-4-(trifluoromethyl)coumarin | |

CAS RN |

151625-32-0 | |

| Record name | 6,7-Dimethoxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

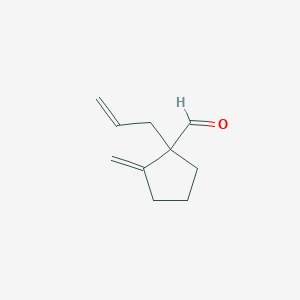

![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)

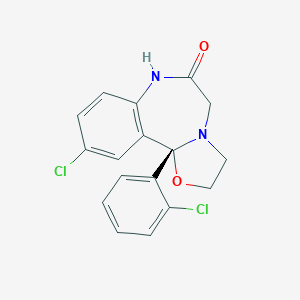

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)

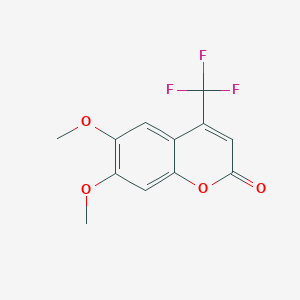

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)